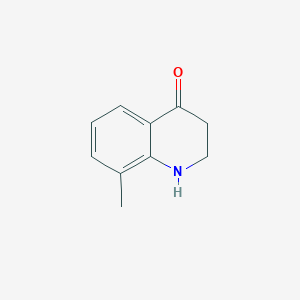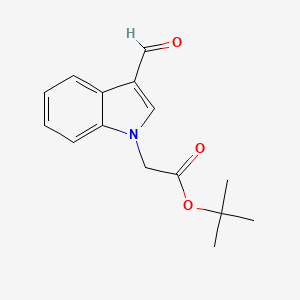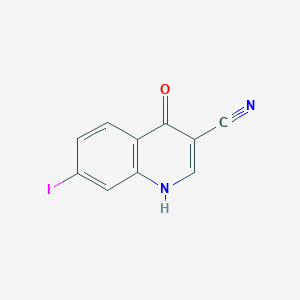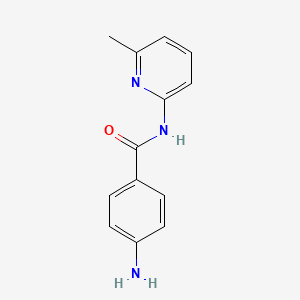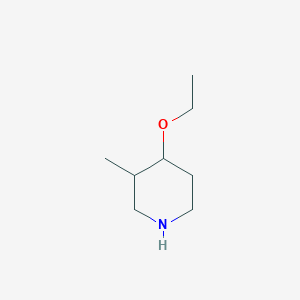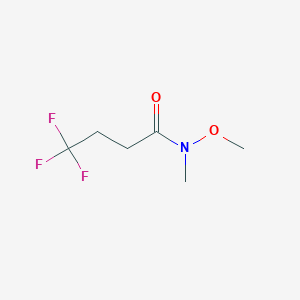
4,4,4-trifluoro-N-methoxy-N-methyl butyramide
Overview
Description
4,4,4-trifluoro-N-methoxy-N-methyl butyramide, also known as TFMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 193.16 g/mol.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-methoxy-N-methyl butyramide is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. By inhibiting these enzymes, this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to decrease the levels of acetylcholinesterase and butyrylcholinesterase in the brain. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been found to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4,4,4-trifluoro-N-methoxy-N-methyl butyramide is its versatility in organic synthesis. This compound can be used as a starting material in the synthesis of various compounds, which makes it a useful building block in organic synthesis. However, one of the limitations of this compound is its toxicity. This compound is toxic and can cause harm if not handled properly. Therefore, precautions must be taken when handling this compound in the laboratory.
Future Directions
For research on 4,4,4-trifluoro-N-methoxy-N-methyl butyramide include the development of this compound-based compounds for the treatment of neurological disorders, the synthesis of this compound-based materials, and further research on the mechanism of action of this compound.
Scientific Research Applications
4,4,4-trifluoro-N-methoxy-N-methyl butyramide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been found to be a useful building block in the synthesis of various compounds such as amides, esters, and sulfonamides. It has also been used as a starting material in the synthesis of various pharmaceuticals such as anticonvulsants and anti-inflammatory agents.
properties
IUPAC Name |
4,4,4-trifluoro-N-methoxy-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-10(12-2)5(11)3-4-6(7,8)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEVBVUBTKMYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

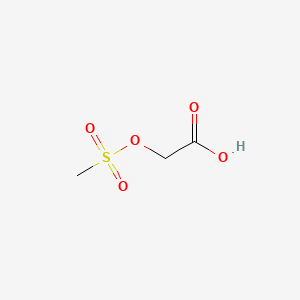
![[(3-Phenylpropyl)carbamoyl]formic acid](/img/structure/B3382748.png)
